![molecular formula C22H34O4 B12293662 (2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)

(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Linearol is a kaurane diterpene isolated from various medicinal plants, particularly those of the genus Sideritis . This compound has garnered significant attention due to its notable anti-oxidant, anti-inflammatory, and anti-microbial properties . Linearol has been studied for its potential therapeutic applications, especially in the treatment of glioblastoma, a highly malignant form of brain tumor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linearol can be isolated from plant extracts using chromatographic methods such as column chromatography, thin layer chromatography, and vacuum layer chromatography . The synthesis of acetoxy linearol, a derivative of linearol, involves the use of various spectroscopic techniques including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and Fourier-transform infrared spectroscopy .

Industrial Production Methods: While specific industrial production methods for linearol are not extensively documented, the isolation process typically involves the extraction of the compound from plant sources followed by purification using chromatographic techniques . The preparation of linearol for research purposes often involves dissolving the compound in solvents like dimethyl sulfoxide and polyethylene glycol .

Chemical Reactions Analysis

Types of Reactions: Linearol undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, the synthesis of acetoxy linearol involves the acetylation of linearol, which is a substitution reaction .

Common Reagents and Conditions: Common reagents used in the reactions involving linearol include acetylating agents for substitution reactions and oxidizing agents for oxidation reactions . The conditions for these reactions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed: The major products formed from the reactions involving linearol include acetoxy linearol and other derivatives that exhibit enhanced biological activities . These derivatives are often characterized using spectroscopic techniques to confirm their structures .

Scientific Research Applications

Linearol has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is studied for its potential as an anti-oxidant and anti-inflammatory agent . In biology and medicine, linearol has shown promise in the treatment of glioblastoma when used alone or in combination with radiotherapy . Additionally, its anti-microbial properties make it a candidate for research in the development of new antimicrobial agents .

Mechanism of Action

The mechanism of action of linearol involves its ability to suppress cell proliferation and block the cell cycle at the S phase . This effect is particularly significant in the treatment of glioblastoma, where linearol has been shown to decrease cell viability and inhibit cell migration . The molecular targets and pathways involved in these effects are still under investigation, but the compound’s ability to cross the blood-brain barrier suggests its potential for treating central nervous system disorders .

Comparison with Similar Compounds

Linearol is unique among kaurane diterpenes due to its specific combination of anti-oxidant, anti-inflammatory, and anti-microbial properties . Similar compounds include other kaurane diterpenoids such as acetoxy linearol, which also exhibits significant biological activities . linearol’s ability to cross the blood-brain barrier and its potential for treating glioblastoma make it particularly noteworthy .

Properties

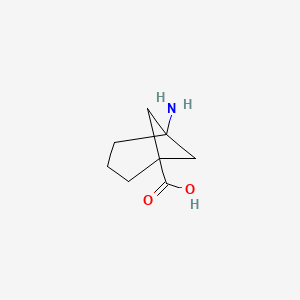

Molecular Formula |

C22H34O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(2,6-dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate |

InChI |

InChI=1S/C22H34O4/c1-13-10-22-11-15(13)5-6-16(22)20(3)8-7-18(24)21(4,12-26-14(2)23)17(20)9-19(22)25/h15-19,24-25H,1,5-12H2,2-4H3 |

InChI Key |

FOSUPIBQARPELG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1(C(CCC2(C1CC(C34C2CCC(C3)C(=C)C4)O)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B12293603.png)

![4-[(3E)-3-hydroxyiminobutyl]phenol](/img/structure/B12293622.png)

![Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester](/img/structure/B12293625.png)

![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)